9-(Benzylamino)-1H-phenalen-1-one
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Overview
Description
9-(Benzylamino)-1H-phenalen-1-one is an organic compound characterized by the presence of a benzylamino group attached to a phenalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzylamino)-1H-phenalen-1-one typically involves the reaction of phenalenone with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(Benzylamino)-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenalenone oxides, while substitution reactions can produce various benzylamino derivatives.
Scientific Research Applications
9-(Benzylamino)-1H-phenalen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 9-(Benzylamino)-1H-phenalen-1-one involves its interaction with specific molecular targets and pathways. The benzylamino group plays a crucial role in binding to target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Phenalenone: The core structure of 9-(Benzylamino)-1H-phenalen-1-one, without the benzylamino group.
Uniqueness
This compound is unique due to the presence of both the benzylamino group and the phenalenone core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
670223-98-0 |
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Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
9-(benzylamino)phenalen-1-one |
InChI |
InChI=1S/C20H15NO/c22-18-12-10-16-8-4-7-15-9-11-17(20(18)19(15)16)21-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |
InChI Key |
IYOABNFVEYPDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=O)C=CC4=CC=CC(=C43)C=C2 |
Origin of Product |
United States |
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